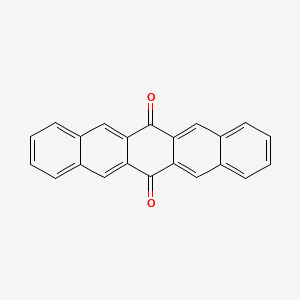
6,13-Pentacènequinone
Vue d'ensemble
Description
6,13-Pentacenequinone (6,13-PQ) is an organic compound belonging to the quinone family. It is composed of a fused ring system of five benzene rings with a keto group on the sixth carbon atom. 6,13-PQ has been studied for its potential applications in the medical, pharmaceutical and industrial fields.
Applications De Recherche Scientifique
Électronique : Transistors organiques à effet de champ (OFET)
La 6,13-Pentacènequinone est utilisée dans la fabrication de couches minces sur des substrats de silicium de type n par évaporation thermique . Ces films servent de précurseurs aux diarylpentacènes, qui sont des matériaux potentiels pour les transistors organiques à effet de champ (OFET). Les OFET sont des composants essentiels dans l'électronique flexible en raison de leur faible coût de production et de leur flexibilité mécanique.
Stockage d'énergie : Batteries aqueuses zinc-ion
Des dérivés de la this compound, tels que les tétraaza-pentacènequinones, ont été explorés comme matériaux de cathode organique pour les batteries aqueuses zinc-ion . Ces matériaux présentent plusieurs sites électroactifs, contribuant à des capacités théoriques et pratiques élevées, établissant de nouvelles références pour les cathodes organiques dans les applications de stockage d'énergie.
Capteurs : Sondes fluorescentes
Des nanosheets modulées par la pentacènequinone ont été développées comme sondes fluorescentes pour détecter les échantillons environnementaux et biologiques . Les propriétés optiques uniques de ces nanosheets permettent la détection sensible de composés spécifiques, ce qui en fait des outils précieux dans la surveillance environnementale et le diagnostic de santé.
Photonique : Dispositifs photovoltaïques organiques
La this compound est utilisée pour contrôler la séparation de phase dans les couches minces pour des applications en tant qu'hétérojonctions en vrac dans les dispositifs photovoltaïques organiques . La possibilité d'ajuster la séparation de phase à différentes échelles de longueur en faisant varier le taux de dépôt est essentielle pour optimiser l'efficacité des cellules solaires.
Semi-conducteurs organiques : Propriétés de transfert de charge
Les propriétés de transfert de charge des dérivés de la pentacènequinone sont étudiées théoriquement pour leur application en tant que semi-conducteurs organiques de type n . Ces matériaux sont prometteurs pour les applications optoélectroniques en raison de leurs niveaux d'énergie LUMO plus bas et de leurs mobilités électroniques élevées.
Science des matériaux : Photocatalyse
La this compound organique s'est avérée être un photocatalyseur efficace actif sous lumière visible pour la production d'hydrogène . Cette application est importante pour les solutions énergétiques durables et la remédiation environnementale.
Science environnementale : Production d'hydrogène
La this compound sert de nouveau photocatalyseur organique pour la production d'hydrogène sous lumière solaire . Cette fonctionnalité est cruciale pour développer des sources d'énergie propres et réduire la dépendance aux combustibles fossiles.
Applications biomédicales : Polymères semi-conducteurs organiques
Bien que non mentionnée directement dans le contexte de la this compound, les polymères semi-conducteurs organiques, en général, gagnent en popularité dans les applications biomédicales en raison de leur biocompatibilité et de leurs propriétés mécaniques . En tant que membre de cette classe, la this compound pourrait potentiellement contribuer aux progrès des dispositifs médicaux et des capteurs.
Safety and Hazards
6,13-Pentacenequinone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Orientations Futures
Mécanisme D'action
C22H12O2C_{22}H_{12}O_{2}C22H12O2
. This article will discuss its mechanism of action, including its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.Mode of Action
It has been used in the deposition of thin films on n-si substrates by thermal evaporation . It also serves as a precursor to diarylpentacenes, which are potential organic field-effect transistors .
Result of Action
It has been suggested that the compound could potentially influence the electronic structure of the lowest excited triplet state .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For 6,13-Pentacenequinone, factors such as temperature and pressure could potentially affect its deposition on substrates . .
Propriétés
IUPAC Name |
pentacene-6,13-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H12O2/c23-21-17-9-13-5-1-2-6-14(13)10-18(17)22(24)20-12-16-8-4-3-7-15(16)11-19(20)21/h1-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFCVADNIXDUEFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C3C(=CC2=C1)C(=O)C4=CC5=CC=CC=C5C=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60184375 | |
| Record name | 6,13-Pentacenequinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
| Record name | 6,13-Pentacenequinone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11292 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
3029-32-1 | |
| Record name | 6,13-Pentacenequinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003029321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,13-Pentacenequinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60184375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,13-Pentacenedione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 6,13-pentacenequinone?
A1: 6,13-Pentacenequinone has a molecular formula of C22H12O2 and a molecular weight of 308.33 g/mol.
Q2: What are the characteristic spectroscopic features of PQ?
A2: PQ exhibits characteristic peaks in various spectroscopic techniques:
- UV-Vis Spectroscopy: Absorption peaks at 390 nm and 412 nm attributed to π-π and n-π transitions respectively. []
- Photoluminescence (PL) Spectroscopy: Emission peaks observed around 500-600 nm (bulk phase) and 600-750 nm (thin film phase). The exact peak positions can vary slightly depending on the crystal phase and growth conditions. [, ]
- Infrared Spectroscopy (FTIR): Characteristic peaks for C=O and C=C bonds can help differentiate PQ from pentacene. []
Q3: Does PQ exhibit polymorphism?
A3: Yes, PQ exhibits polymorphism, meaning it can exist in different crystal structures. Notably, it has a distinct "thin-film" polymorph on substrates like SiO2, differing from its bulk single-crystal structure. [, , , ]
Q4: How does the molecular packing of PQ differ from its parent compound, pentacene?
A4: Unlike pentacene, which adopts a herringbone packing arrangement, PQ exhibits a more planar, stacked arrangement in its thin-film polymorph. This difference arises from the presence of oxygen atoms in PQ, introducing electrostatic interactions (O-π interactions) that favor the planar stacking. []
Q5: What is the impact of 6,13-pentacenequinone on pentacene thin film growth?
A5: Even at low concentrations (2-20%), PQ does not intercalate into pentacene films but can influence the film structure. It can suppress the formation of pentacene bulk phase crystallites, leading to smaller grain sizes and potentially influencing charge transport properties. []
Q6: How does the ionization energy of PQ change in mixed films with pentacene?
A6: The ionization energy of mixed pentacene/PQ films depends on the molecular orientation and mixing ratio, offering potential for tuning energy level offsets in organic electronic devices. []
Q7: Can 6,13-pentacenequinone be used as a protective layer for pentacene-based devices?
A7: Yes, a crystalline PQ layer on pentacene TFTs can act as a hydrophobic barrier, protecting the underlying pentacene from ambient moisture and oxygen. This protection arises from the good interface formed between the crystalline PQ and pentacene layers. []
Q8: Can PQ serve as an electron-transporting layer in organic electronic devices?
A8: Potentially, yes. Theoretical calculations suggest that fluorination of PQ can significantly lower its lowest unoccupied molecular orbital (LUMO) level, potentially enhancing its electron transport properties. []
Q9: Does PQ exhibit photocatalytic activity?
A9: Yes, PQ has demonstrated photocatalytic activity for hydrogen production under solar light, with impressive hydrogen evolution rates reported. [, ]
Q10: How does PQ's photocatalytic activity compare to inorganic photocatalysts?
A10: PQ-TiO2 nanocomposites have shown significantly higher hydrogen evolution rates compared to pure TiO2 under UV-visible light, highlighting the potential of PQ-based hybrid photocatalysts. []
Q11: What other catalytic applications have been explored for PQ?
A11: PQ/TiO2 nanocomposites have demonstrated enhanced photocatalytic activity for the degradation of methylene blue dye under visible light irradiation. []
Q12: Have computational methods been used to study PQ?
A12: Yes, density functional theory (DFT) calculations have been employed to:
- Investigate the electronic structure and charge transport properties of PQ and its derivatives. [, , ]
- Analyze molecular packing motifs and explain the planar stacking observed in PQ crystals. []
Q13: How does fluorination affect the electronic properties of PQ?
A13: Theoretical studies suggest that fluorination of PQ's outer rings can significantly lower its LUMO level, potentially enhancing its electron transport properties and making it suitable for n-type semiconductor applications. []
Q14: What is the impact of introducing bulky aryl substituents on the properties of PQ?
A14: Attaching bulky aryl substituents to PQ can influence its crystal packing and photochemical stability, impacting its performance in organic electronic devices. []
Q15: Is PQ susceptible to degradation?
A15: PQ demonstrates good stability under ambient conditions but can be photoreduced in the presence of electron donors like alcohols and amines. [, ]
Q16: How can the stability of PQ-based devices be enhanced?
A16: Incorporating a hydrophobic crystalline PQ layer on pentacene TFTs can improve ambient stability by preventing the diffusion of moisture and oxygen. []
Q17: How is PQ typically synthesized?
A17: PQ is commonly synthesized via the crossed aldol condensation of phthalaldehyde and 1,4-cyclohexanedione. This reaction can be carried out in various conditions, including pressurized hot water without the need for additional catalysts. []
Q18: What analytical techniques are used to characterize PQ?
A18: Various techniques are employed for PQ characterization:
- X-ray diffraction (XRD): Used to determine crystal structure and study thin film polymorphism. [, , , , ]
- Atomic force microscopy (AFM): Provides insights into surface morphology and film growth mechanisms. [, , , ]
- Scanning electron microscopy (SEM): Used to visualize morphology and study film growth. [, ]
- Ultraviolet photoelectron spectroscopy (UPS): Provides information about energy levels and electronic structure. [, ]
- Gas chromatography-mass spectrometry (GCMS): Used to identify PQ within complex mixtures. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-bromo-N-[(7S)-1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B1223117.png)
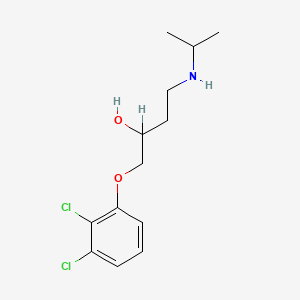
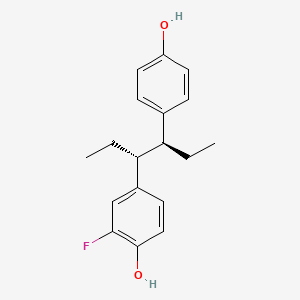
![3,5-diamino-N-[2-[2-[(3-bromo-5-tert-butyl-2-hydroxyphenyl)methylamino]ethyl-methylamino]ethyl]-6-chloropyrazine-2-carboxamide](/img/structure/B1223123.png)

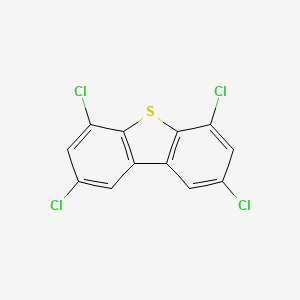

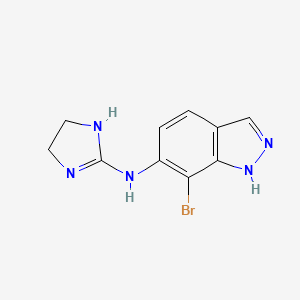
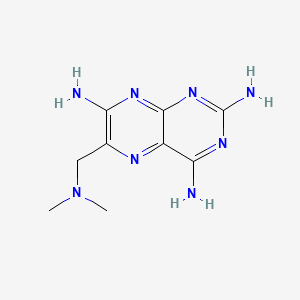
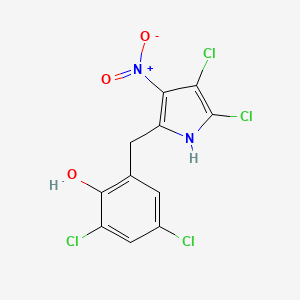

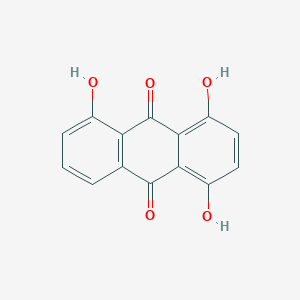
![2-(4-Fluorophenyl)-3-(2-furanylmethyl)-10-methylpyrimido[4,5-b]quinoline-4,5-dione](/img/structure/B1223135.png)
![2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]thio]-3-phenyl-4-quinazolinone](/img/structure/B1223138.png)
